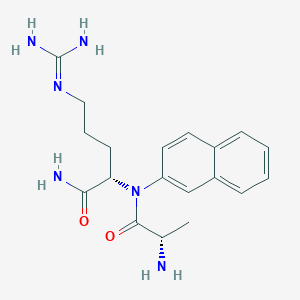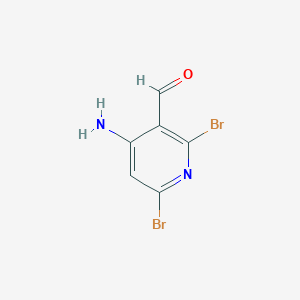
4-Amino-2,6-dibromonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,6-dibromonicotinaldehyde is an organic compound that belongs to the class of brominated nicotinaldehydes It is characterized by the presence of two bromine atoms at the 2 and 6 positions, an amino group at the 4 position, and an aldehyde group at the 1 position of the nicotinaldehyde ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dibromonicotinaldehyde typically involves the bromination of nicotinaldehyde followed by the introduction of the amino group. One common method includes:
Bromination: Nicotinaldehyde is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 2 and 6 positions.
Amination: The dibrominated nicotinaldehyde is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Amino-2,6-dibromonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Amino-2,6-dibromonicotinic acid.
Reduction: 4-Amino-2,6-dibromonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Amino-2,6-dibromonicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Amino-2,6-dibromonicotinaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atoms may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
4-Amino-2,6-dibromonicotinaldehyde can be compared with other brominated nicotinaldehydes and amino-substituted nicotinaldehydes:
Similar Compounds: 4-Amino-2,6-dibromopyridine, 4-Amino-2,6-dichloronicotinaldehyde.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C6H4Br2N2O |
|---|---|
分子量 |
279.92 g/mol |
IUPAC 名称 |
4-amino-2,6-dibromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4Br2N2O/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H,(H2,9,10) |
InChI 键 |
WMRDHQAJNURZHV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Br)Br)C=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
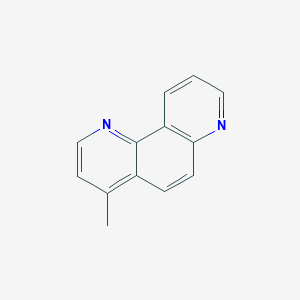
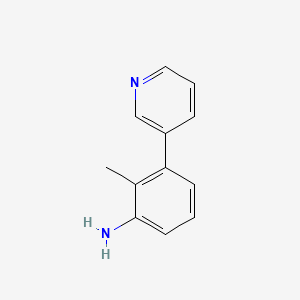

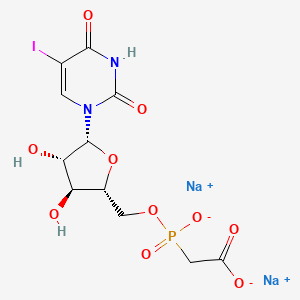
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)
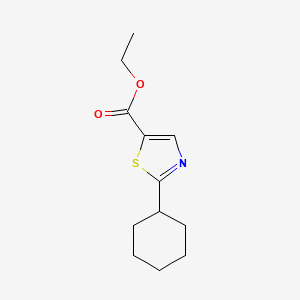

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)
